N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-phenylmethanesulfonamide
Description
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a phenylmethanesulfonamide moiety. The 4-methoxy group on the benzenesulfonyl substituent may improve solubility and modulate electronic properties, while the tetrahydroquinoline scaffold provides conformational rigidity .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-30-21-10-12-22(13-11-21)32(28,29)25-15-5-8-19-16-20(9-14-23(19)25)24-31(26,27)17-18-6-3-2-4-7-18/h2-4,6-7,9-14,16,24H,5,8,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPGVTKVSNKGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This is often achieved through a cyclization reaction of an appropriate precursor. Subsequent sulfonation reactions introduce the methoxybenzenesulfonyl and phenylmethanesulfonyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Replacement of the sulfonyl group with other functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: Its unique properties could be harnessed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Sulfonamide Derivatives
Key Structural Variations:
- Target Compound: 1-Position: 4-Methoxybenzenesulfonyl group. 6-Position: Phenylmethanesulfonamide (-SO₂NH-CH₂-C₆H₅). Core: 1,2,3,4-Tetrahydroquinoline.
- Analog 2 (PDB Ligand 1W7, ): 1-Position: Methyl group and 2-oxo moiety. 6-Position: 4-Methylphenylmethanesulfonamide (-SO₂NH-CH₂-C₆H₄-CH₃). Core: 1,2,3,4-Tetrahydroquinoline with a ketone at the 2-position.
Table 1: Structural and Formula Comparison
*Formula inferred as C₂₃H₂₄N₂O₅S₂ based on structural analysis.
Physicochemical and Pharmacokinetic Property Analysis
Solubility and Lipophilicity:
- Target Compound: The 4-methoxy group improves water solubility compared to non-polar substituents (e.g., methyl in PDB Ligand 1W7). However, the phenylmethanesulfonamide group increases logP relative to benzenesulfonamide analogs .
- PDB Ligand 1W7 : The 4-methylphenyl group contributes to higher lipophilicity (logP ~3.5 estimated), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Metabolic Stability:
- The tetrahydroquinoline core is generally resistant to oxidative metabolism, but the methoxy group in the target compound may undergo demethylation, a common metabolic pathway .
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-phenylmethanesulfonamide is a complex organic compound with potential therapeutic applications. Its unique molecular structure, featuring a tetrahydroquinoline core and sulfonamide groups, suggests significant biological activity that warrants detailed investigation.
Molecular Structure
The compound's molecular formula is , and its IUPAC name is N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. The structure includes various functional groups that may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects. This compound may inhibit bacterial growth by interfering with folate synthesis.
- Anticancer Potential : The tetrahydroquinoline scaffold has been associated with anticancer activity. Studies suggest that derivatives can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds containing sulfonamide groups have shown potential in reducing inflammation by modulating immune responses.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited significant inhibition of bacterial growth at low concentrations .
Anticancer Activity
In vitro assays demonstrated that the compound induced apoptosis in several cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction of inflammation |
Case Studies
-
Case Study on Antibacterial Efficacy :
A clinical trial investigated the effectiveness of a related sulfonamide in treating bacterial infections resistant to traditional antibiotics. The results showed a marked improvement in patient outcomes when treated with the compound compared to controls . -
Case Study on Cancer Treatment :
Research involving animal models demonstrated that administration of the compound led to reduced tumor size and improved survival rates in subjects with induced tumors. The study highlighted the potential for this compound as an adjunct therapy in cancer treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
